

Application Notes and Protocols for the Synthesis of VC-Pab-MMAE Linker

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Compound of Interest		
Compound Name:	PC5-VC-Pab-mmae	
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This document provides a detailed guide for the synthesis of the valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (VC-Pab-MMAE) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). The protocols outlined are based on established chemical methodologies and are intended to guide researchers in the efficient and reproducible synthesis of this potent linker-payload.

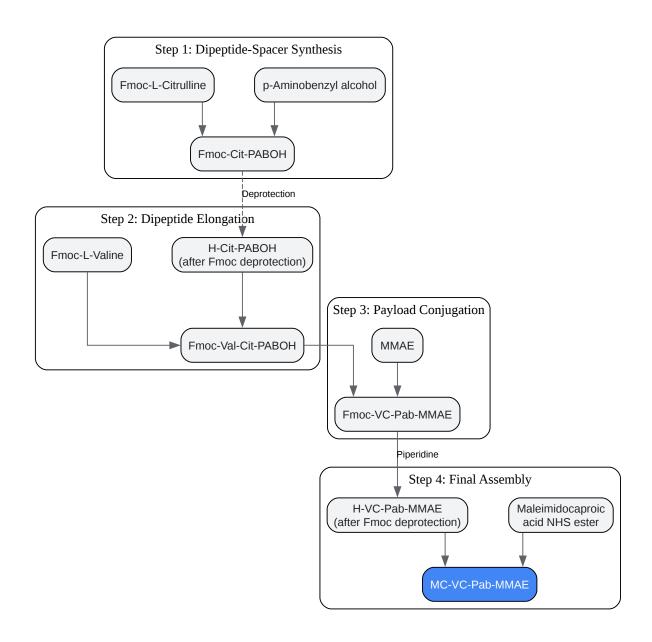
Introduction

The VC-Pab-MMAE linker, also known as mc-VC-PAB-MMAE, is a widely utilized system in ADC research and development.[1][2] It is composed of several key elements: a maleimidocaproyl (MC) spacer for conjugation to antibody thiols, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyloxycarbonyl (PABC or Pab) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][3][4] The linker is designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target tumor cells where lysosomal proteases like cathepsin B are overexpressed.[2][5][6]

Synthesis Workflow

The synthesis of MC-VC-PAB-MMAE is a multi-step process. It begins with the sequential construction of the dipeptide-spacer unit, followed by conjugation to the cytotoxic drug MMAE, and finally, the introduction of the maleimide group for antibody conjugation.









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